molecular formula C13H9NO4 B6388786 6-(3-Carboxyphenyl)picolinic acid CAS No. 1261950-97-3

6-(3-Carboxyphenyl)picolinic acid

Cat. No.: B6388786
CAS No.: 1261950-97-3
M. Wt: 243.21 g/mol
InChI Key: ZXOPGCNBFZMNAL-UHFFFAOYSA-N
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Description

6-(3-Carboxyphenyl)picolinic acid is a picolinic acid derivative featuring a 3-carboxyphenyl substituent at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their structural versatility and applications in medicinal chemistry, coordination chemistry, and materials science. For instance, compounds like 6-(benzylcarbamoyl)picolinic acid () and 6-(phosphonomethyl)picolinic acid derivatives () highlight the adaptability of the picolinic acid scaffold for functionalization.

Properties

IUPAC Name

6-(3-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOPGCNBFZMNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-carboxybenzaldehyde under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of 6-(3-Carboxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-Carboxyphenyl)picolinic acid involves its ability to coordinate with metal ions through its carboxyl and pyridine groups. This coordination can influence the activity of metal-dependent enzymes and pathways. For example, the compound can bind to zinc finger proteins, altering their structure and function, which can impact various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-substituted picolinic acid derivatives based on substituent type, synthesis routes, yields, and functional properties.

Sulfonyl and Sulfonamido Derivatives

Compounds with sulfonyl or sulfonamido groups at the 6-position () demonstrate distinct synthetic pathways:

  • 6-((Methylsulfonyl)methyl)picolinic acid (6) : Synthesized via nucleophilic substitution (120°C, DMF) followed by hydrolysis, yielding a white solid (71% purity) .
  • 6-(Methylsulfonamido)picolinic acid (7): Prepared by reacting methyl 6-aminopicolinate with methanesulfonyl chloride, achieving 68% yield .
  • 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) : Formed via SN2 reaction (75°C, acetonitrile), resulting in a yellow oil .

Key Differences : Sulfonamido derivatives (e.g., 7 ) require milder conditions compared to sulfonylmethyl analogs. The presence of a methyl group on the sulfonamide nitrogen (8 ) alters solubility, as reflected in its oily consistency versus crystalline solids (6 , 7 ).

Carbamoyl Derivatives

Carbamoyl-substituted picolinic acids () are synthesized via coupling reactions, with yields influenced by steric and electronic effects:

Compound Substituent Yield Key Application Reference
6-(Benzylcarbamoyl)picolinic acid Benzylcarbamoyl 87% Metallo-β-lactamase inhibition
6-(Cyclohexylcarbamoyl)picolinic acid Cyclohexylcarbamoyl 64% Coordination chemistry
(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid Branched alkylcarbamoyl 62% Enzyme inhibition

Activity Insights : Carbamoyl derivatives exhibit moderate to high inhibitory activity against metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1), with bulky substituents (e.g., cyclohexyl) enhancing binding affinity .

Phosphonomethyl Derivatives

Phosphonomethyl-substituted analogs () are synthesized via Michaelis-Arbuzov reactions, achieving yields of 56–82%:

  • 4-(Phenyl)-6-(phosphonomethyl)picolinic acid (18a): 71% yield; molecular weight confirmed by ESI-MS .
  • 4-(4-Hydroxyphenyl)-6-(phosphonomethyl)picolinic acid (18e): 82% yield; enhanced solubility due to hydroxyl group .

Functional Role: The phosphonomethyl group introduces chelating properties, making these compounds potent inhibitors of metalloenzymes .

Aryl-Substituted Derivatives

Aryl-substituted picolinic acids () are synthesized via cross-coupling or substitution reactions:

  • 6-(2-Chlorophenyl)picolinic acid : Used in coordination polymers; safety data indicate moderate toxicity .
  • 6-(3-Ethoxyphenyl)picolinic acid: Features a CAS number (887982-60-7) and molecular formula C₁₄H₁₃NO₃ .

Comparison : Chlorophenyl derivatives (e.g., 6-(2-chlorophenyl)picolinic acid ) exhibit stronger electrophilic character compared to ethoxyphenyl analogs due to electron-withdrawing effects .

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